4-Hydroxy-3-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylindolin-2-one is a heterocyclic compound with significant importance in organic chemistry It is known for its unique structure, which includes an indolin-2-one core substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with methylamine under basic conditions, followed by hydroxylation. Another method includes the use of a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin . This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-methylindolin-2-one.
Reduction: Formation of 4-hydroxy-3-methylindolin-2-ol.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
4-Hydroxy-3-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
4-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
3-Methylindolin-2-one: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-3-methylindolin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(10-9(5)12)3-2-4-7(8)11/h2-5,11H,1H3,(H,10,12) |
InChI Key |
CGHSDQCJAUZVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.